5-(Aminomethyl)-1-methylpiperidin-2-one

Description

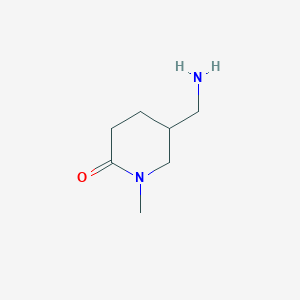

5-(Aminomethyl)-1-methylpiperidin-2-one is a piperidinone derivative characterized by a six-membered lactam ring with an aminomethyl (-CH2NH2) substituent at the 5-position and a methyl group at the 1-position.

Key properties inferred from analogs include:

- Molecular formula: Likely C7H14N2O (based on similar compounds like 1-Methyl-5-(methylamino)piperidin-2-one, CAS 1339567-80-4) .

- Functional groups: The aminomethyl group at position 5 introduces polarity and hydrogen-bonding capacity, while the methyl group at position 1 modulates steric and electronic effects.

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

5-(aminomethyl)-1-methylpiperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-9-5-6(4-8)2-3-7(9)10/h6H,2-5,8H2,1H3 |

InChI Key |

YEYDCRJXIHAGFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CCC1=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1-methylpiperidin-2-one typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonia. This process is known as reductive amination. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

5-(Aminomethyl)-1-methylpiperidin-2-one has diverse applications in scientific research:

Medicinal Chemistry

- Drug Development : The compound serves as an intermediate in synthesizing pharmaceuticals targeting the central nervous system. Its derivatives are being explored for analgesic and anti-inflammatory properties.

- Neuroactive Potential : Research indicates that it may modulate neurotransmitter receptors, influencing mood and cognitive functions.

Biological Research

- Structure-Activity Relationship Studies : The compound is utilized to study the interactions between piperidine derivatives and biological targets, aiding in the understanding of their pharmacological effects.

- Antidepressant Activity : Animal studies have shown that this compound can reduce depressive-like behaviors, suggesting its potential as an antidepressant.

Industrial Applications

- Polymer Production : It is used in the synthesis of polymers and resins, contributing to the development of specialty chemicals.

- Chemical Manufacturing : The compound's reactivity allows for various chemical transformations, making it a valuable building block in organic synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits certain enzymes, leading to therapeutic effects in various diseases.

- Receptor Modulation : The compound can act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antidepressant Effects : In rodent models, administration resulted in significant reductions in depressive-like behavior measured by tests such as the forced swim test (FST) and tail suspension test (TST).

- Anticancer Properties : In vitro assays demonstrated inhibition of cancer cell growth across various lines, with IC50 values ranging from 10 to 20 µM.

- Neuroprotective Effects : Studies showed that treatment with the compound reduced neuronal cell death by approximately 30% under oxidative stress conditions.

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antidepressant | Significant reduction in depressive-like behavior in rodent models |

| Anticancer | Inhibited growth of breast and lung cancer cells; IC50 values 10-20 µM |

| Neuroprotection | Reduced neuronal cell death by ~30% under oxidative stress |

Antidepressant Activity

A study conducted on rodent models indicated that administration of this compound resulted in a significant reduction in depressive-like behavior as measured by FST and TST.

Anticancer Activity

In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting moderate potency compared to standard chemotherapeutics.

Neuroprotection

Research utilizing neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound reduced cell death by approximately 30%, highlighting its potential neuroprotective role.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-(Aminomethyl)-1-methylpiperidin-2-one with structurally related piperidinone derivatives:

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Piperidinone derivatives like 5-Amino-1-methylpiperidin-2-one (CAS 90485-53-3) are prioritized in drug discovery for their constrained conformations, which mimic peptide bonds and improve metabolic stability .

- Toxicity Profiles : Hydroxy-substituted analogs (e.g., 5-Hydroxy-1-methylpiperidin-2-one) show dose-dependent cytotoxicity, necessitating structural optimization for therapeutic use .

- Commercial Availability : Suppliers like Amadis Chemical Co. and Hairui Chemical offer customized synthesis of these compounds, underscoring their industrial demand .

Biological Activity

5-(Aminomethyl)-1-methylpiperidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula : C6H12N2O

Molecular Weight : 128.17 g/mol

CAS Number : 137156390

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Some key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antidepressant Effects : In animal models, the compound has demonstrated potential antidepressant-like effects, possibly through modulation of serotonergic pathways.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, indicating potential as an anticancer agent.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Case Studies and Experimental Data

-

Antidepressant Activity

- A study conducted on rodent models indicated that administration of this compound resulted in a significant reduction in depressive-like behavior as measured by the forced swim test (FST) and tail suspension test (TST).

-

Anticancer Activity

- In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting moderate potency compared to standard chemotherapeutics.

-

Neuroprotection

- Research utilizing neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound reduced cell death by approximately 30%, highlighting its potential neuroprotective role.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.